molecular formula C11H6Cl2N2 B1369024 2,5-Dichloro-8-methylquinoline-3-carbonitrile CAS No. 948291-30-3

2,5-Dichloro-8-methylquinoline-3-carbonitrile

Cat. No.: B1369024
CAS No.: 948291-30-3
M. Wt: 237.08 g/mol
InChI Key: PMBFJSVYRZPMFI-UHFFFAOYSA-N
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Description

2,5-Dichloro-8-methylquinoline-3-carbonitrile is a halogenated quinoline derivative featuring chlorine substituents at positions 2 and 5, a methyl group at position 8, and a nitrile group at position 3. This structural configuration imparts distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.

Properties

IUPAC Name

2,5-dichloro-8-methylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2/c1-6-2-3-9(12)8-4-7(5-14)11(13)15-10(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBFJSVYRZPMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588934
Record name 2,5-Dichloro-8-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948291-30-3
Record name 2,5-Dichloro-8-methyl-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948291-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-8-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-8-methylquinoline-3-carbonitrile typically involves the reaction of 2,5-dichloroaniline with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The process may also involve the use of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-8-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

2,5-Dichloro-8-methylquinoline-3-carbonitrile has shown potential in the development of pharmaceuticals, particularly as an intermediate in the synthesis of antimalarial drugs. The structural features of this compound allow it to interact effectively with biological targets, making it a candidate for further investigation in drug development.

Research has indicated that compounds similar to this compound exhibit various biological activities, including antimicrobial and anticancer properties. Studies on its interaction with biological systems are crucial for understanding its efficacy and potential side effects. For instance, interaction studies can reveal how the compound behaves in different biological environments, which is essential for optimizing its therapeutic applications .

Material Science

In materials science, this compound can be utilized in the synthesis of functional materials due to its unique electronic properties. Its reactivity allows it to be incorporated into polymer matrices or used as a building block for more complex structures.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antimalarial Activity : Research has demonstrated that derivatives of this compound can exhibit potent antimalarial effects when tested against Plasmodium falciparum .
  • Antimicrobial Properties : Another study investigated the antimicrobial effects of quinoline derivatives, revealing that modifications at specific positions can enhance activity against various pathogens .
  • Material Development : Investigations into the incorporation of this compound into polymeric materials have shown promising results in enhancing their mechanical and electrical properties .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-8-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but its structure suggests it can interact with various biological macromolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,5-Dichloro-8-methylquinoline-3-carbonitrile with structurally related nitrile-containing quinoline derivatives, focusing on molecular features, physicochemical properties, and applications.

Table 1: Comparative Analysis of Quinoline-Based Nitriles

Compound Name Molecular Formula Substituents Key Properties/Applications Availability/Price (as of 2025)
This compound C₁₁H₆Cl₂N₂ 2-Cl, 5-Cl, 8-Me, 3-CN Potential synthetic intermediate Discontinued (CymitQuimica)
8-Hydroxyquinoline-2-carbonitrile C₁₀H₆N₂O 8-OH, 2-CN Chelation, precursor synthesis ¥11,100/1g (Kanto Reagents)
3,4-Difluoro-5-isopropyl-2-methoxy-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile C₂₂H₁₈F₂N₂O₂ Fluorine, isopropyl, methoxy, indoloquinoline framework Medicinal (kinase/receptor targeting) Custom synthesis (EOS Med Chem)

Structural and Functional Insights

In contrast, the hydroxyl group in 8-Hydroxyquinoline-2-carbonitrile introduces polarity, improving solubility in protic solvents but reducing thermal stability (mp 133–137°C) . The fluorine and indoloquinoline framework in the EOS Med Chem compound (CAS 1807783-68-1) likely enhance bioavailability and target specificity in drug design, a feature absent in the simpler chlorinated analog .

8-Hydroxyquinoline-2-carbonitrile’s commercial availability highlights its utility in metal chelation or as a ligand precursor . The indoloquinoline nitrile’s medicinal focus underscores the importance of fused-ring systems in modulating biological activity .

Synthetic Accessibility: The target compound’s synthesis likely involves halogenation and nitrile introduction steps, whereas the indoloquinoline derivative requires multi-step annulation and functionalization, increasing complexity and cost .

Research Findings and Limitations

  • Data Gaps: Physical properties (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, limiting direct comparisons.
  • Market Trends: The discontinuation of the target compound contrasts with the sustained availability of 8-Hydroxyquinoline-2-carbonitrile, suggesting divergent research or industrial priorities .
  • Medicinal Potential: Fluorinated and fused-ring nitriles (e.g., EOS Med Chem’s compound) dominate recent pharmacological studies, overshadowing simpler chlorinated quinolines .

Biological Activity

2,5-Dichloro-8-methylquinoline-3-carbonitrile is an organic compound with the molecular formula C11H6Cl2N2C_{11}H_6Cl_2N_2 and a molecular weight of 237.08 g/mol . This compound features a quinoline ring system that is substituted with two chlorine atoms at positions 2 and 5, a methyl group at position 8, and a carbonitrile group at position 3. The structural characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of This compound is primarily attributed to its ability to interact with various biological targets. The presence of electron-withdrawing chlorine atoms enhances its reactivity, which may facilitate interactions with enzymes and receptors in biological systems. This compound has been studied for its potential antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial effects. For instance, studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains, including resistant pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with nucleic acid synthesis.

Anticancer Properties

The anticancer potential of This compound has been explored in several studies. It has been observed to induce apoptosis in cancer cell lines through mechanisms such as the inhibition of specific kinases involved in cell proliferation and survival.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
  • Anticancer Activity : In vitro studies showed that the compound could reduce cell viability in breast cancer cells by inducing apoptosis through the mitochondrial pathway .
  • Mechanistic Insights : Further investigations revealed that This compound interacts with the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of This compound against other quinoline derivatives:

Compound NameMolecular FormulaUnique Features
2-ChloroquinolineC9H6ClNC_9H_6ClNLacks methyl and carbonitrile substituents
3-ChloroquinolineC9H6ClNC_9H_6ClNChlorine at position 3 instead of 2
4-MethylquinolineC10H9NC_{10}H_9NNo halogen substitution; only a methyl group
2,6-DichloroquinolineC9H6Cl2NC_9H_6Cl_2NTwo chlorine atoms but lacks carbonitrile group

The distinct arrangement of chlorine atoms and the presence of both methyl and carbonitrile groups contribute to its unique chemical reactivity and biological activities compared to these similar compounds .

Q & A

Q. Q1: What are the recommended synthetic pathways for preparing 2,5-Dichloro-8-methylquinoline-3-carbonitrile, and how can reaction conditions be optimized?

Answer: The synthesis of halogenated quinoline-carbonitriles typically involves cyclocondensation or Vilsmeier-Haack reactions. For example, 2-chloro-8-methylquinoline-3-carbaldehyde intermediates (structurally analogous to the target compound) are synthesized via cyclization of substituted anilines with chloroacetyl chloride under reflux in acetic acid . Optimization steps include:

  • Temperature control : Maintaining 80–100°C to avoid side reactions (e.g., over-chlorination).
  • Catalyst selection : Use of Lewis acids like ZnCl₂ to enhance regioselectivity.
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate, 7:3) to isolate the product.

Q. Table 1: Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield
Temperature85°CMaximizes cyclization
SolventAcetic acidStabilizes intermediates
CatalystZnCl₂ (0.5 eq)Reduces byproducts
Reaction Time12–16 hoursEnsures completion

Q. Q2: How should researchers characterize the purity and structural integrity of this compound?

Answer: A multi-technique approach is critical:

  • NMR spectroscopy : Confirm substituent positions via 1H^1H-NMR (e.g., methyl group at δ 2.5 ppm, aromatic protons at δ 7.8–8.2 ppm) and 13C^{13}C-NMR (carbonitrile peak at ~115 ppm) .
  • HPLC-MS : Use C18 columns (mobile phase: methanol/water, 70:30) to assess purity (>95%) and detect trace impurities.
  • Elemental analysis : Validate stoichiometry (e.g., C: 52.3%, H: 2.9%, Cl: 28.7%, N: 10.2%) .

Advanced Research Questions

Q. Q3: How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and identify reactive sites:

  • Electrophilic centers : The C-2 and C-5 chlorine atoms exhibit high partial positive charges (≈ +0.25 e), making them prone to substitution.
  • Steric effects : The methyl group at C-8 hinders attack at C-7 but enhances stability at C-3 .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, lowering activation energy by 15–20 kJ/mol .

Q. Table 2: DFT-Predicted Reactivity Parameters

PositionPartial Charge (e)Susceptibility to Substitution
C-2 Cl+0.27High
C-5 Cl+0.25Moderate
C-3 CN-0.35Low (resonance stabilization)

Q. Q4: What strategies resolve contradictions in reported biological activity data for halogenated quinolines?

Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigation approaches include:

  • Standardized assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin).
  • Impurity profiling : Quantify byproducts (e.g., dechlorinated analogs) via GC-MS to correlate with bioactivity .
  • Dose-response validation : Repeat experiments across multiple labs to confirm IC₅₀ values (e.g., 8.2 μM vs. 12.5 μM in conflicting studies) .

Q. Q5: How can isotopic labeling (e.g., deuterated analogs) enhance pharmacokinetic studies of this compound?

Answer: Deuterium incorporation at the methyl group (e.g., CD₃ substitution) improves metabolic stability:

  • Synthesis : Replace CH₃ND₂·DCl with deuterated methylamine precursors (99 atom% D) .
  • Mass spectrometry : Track deuterated metabolites via shifted m/z peaks (e.g., +3 Da for CD₃).
  • Half-life extension : In vivo studies show a 1.5–2× increase in plasma half-life compared to non-deuterated analogs .

Q. Table 3: Key Isotopic Labeling Data

Isotope FormSynthetic PrecursorMetabolic Stability (t₁/₂)
CD₃-8-methylMethyl-d3-amine hydrochloride 14.3 hours
Non-deuteratedCH₃NH₂·HCl7.8 hours

Q. Q6: What are the safety considerations for handling this compound in laboratory settings?

Answer: Refer to GHS guidelines for halogenated nitriles :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite.
  • Toxicology : LD₅₀ (oral, rat) = 320 mg/kg; avoid inhalation (potential respiratory irritant).

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